N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
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Description
N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C29H22F2N6O3S2 and its molecular weight is 604.65. The purity is usually 95%.
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Biological Activity
The compound N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings concerning its biological properties, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C24H22F2N4O3S, with a molecular weight of approximately 470.52 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including a furan carboxamide moiety and a triazole ring.
The compound's biological activity may be attributed to its ability to interact with specific cellular targets. Research indicates that compounds containing triazole rings often exhibit antifungal and anticancer properties due to their ability to inhibit enzyme activity related to nucleic acid synthesis and cell proliferation.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7, A549). The mechanism often involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar triazole derivatives have shown effectiveness against various bacterial strains, including resistant strains. The inhibition of protein synthesis and alteration of cell membrane integrity are common mechanisms observed in these compounds.
Study 1: Synthesis and Evaluation
A recent study synthesized a series of similar compounds and evaluated their biological activities. Among these, one derivative exhibited promising results in inhibiting cancer cell growth at low concentrations (IC50 values ranging from 0.31 µM to 0.65 µM across different cell lines) . This suggests that structural modifications can significantly enhance potency.
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the SAR of triazole-containing compounds, revealing that specific substitutions on the phenyl groups could dramatically affect their bioactivity. For example, the introduction of electron-withdrawing groups increased cytotoxicity in certain cancer cell lines .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22F2N6O3S2/c30-19-7-5-18(6-8-19)23-15-22(25-4-2-14-41-25)35-37(23)27(38)17-42-29-34-33-26(16-32-28(39)24-3-1-13-40-24)36(29)21-11-9-20(31)10-12-21/h1-14,23H,15-17H2,(H,32,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIKYYXZAZJCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22F2N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.